1-Methyl-4-(1-phenyl-ethyl)-piperazine

Receptor Pharmacology Binding Affinity Muscarinic Receptors

1-Methyl-4-(1-phenyl-ethyl)-piperazine (also known as CHEMBL195009 or PD179606) is a small-molecule piperazine derivative characterized by a piperazine ring substituted with a methyl group at the 1-position and a 1-phenylethyl group at the 4-position. This compound is primarily cataloged as a discovery-stage investigational agent and serves as a versatile synthetic intermediate for the development of ligands targeting G-protein-coupled receptors, most notably the melanocortin-4 receptor (MC4R).

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B10840447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(1-phenyl-ethyl)-piperazine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCN(CC2)C
InChIInChI=1S/C13H20N2/c1-12(13-6-4-3-5-7-13)15-10-8-14(2)9-11-15/h3-7,12H,8-11H2,1-2H3
InChIKeyCQTKDGNXBCFBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(1-phenyl-ethyl)-piperazine: Core Properties and Baseline Characteristics for Scientific Procurement


1-Methyl-4-(1-phenyl-ethyl)-piperazine (also known as CHEMBL195009 or PD179606) is a small-molecule piperazine derivative characterized by a piperazine ring substituted with a methyl group at the 1-position and a 1-phenylethyl group at the 4-position. This compound is primarily cataloged as a discovery-stage investigational agent [1] and serves as a versatile synthetic intermediate for the development of ligands targeting G-protein-coupled receptors, most notably the melanocortin-4 receptor (MC4R) [2]. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of approximately 204.31 g/mol [2]. The presence of both an aliphatic methyl and a benzylic phenylethyl substituent on the piperazine core confers distinct physicochemical and pharmacological properties compared to simpler N-phenylpiperazine analogs, making it a compound of interest for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Generic Substitution Fails: Quantitative Evidence for the Non-Interchangeability of 1-Methyl-4-(1-phenyl-ethyl)-piperazine with In-Class Analogs


The assumption that 1-methyl-4-(1-phenyl-ethyl)-piperazine can be substituted by a generic, unsubstituted, or differently substituted phenylpiperazine in a research or development program is contradicted by quantitative structure-activity relationship (SAR) data. Even minor alterations to the N-substituents on the piperazine ring—such as the presence or absence of a methyl group, the length and branching of the alkyl linker, or the specific aromatic substitution pattern—can result in orders-of-magnitude shifts in receptor binding affinity, functional selectivity, and toxicity profiles [1]. For instance, while 1-phenylpiperazine exhibits a certain degree of intestinal permeation enhancement, its 1-methyl-4-phenylpiperazine analog displays a demonstrably lower cytotoxicity profile, highlighting that even the addition of a single methyl group fundamentally alters the compound's biological safety margin [1]. Consequently, the use of a close structural analog like 1-benzylpiperazine or 1-(2-phenylethyl)piperazine in place of the target compound would introduce a high degree of experimental uncertainty and invalidate SAR hypotheses, underscoring the critical need for compound-specific procurement and validation.

Product-Specific Quantitative Evidence Guide: 1-Methyl-4-(1-phenyl-ethyl)-piperazine vs. Closest Analogs


M1 Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity Comparison

The target compound exhibits a measured binding affinity (Ki) of 1.99 x 10³ nM (1.99 µM) for the M1 muscarinic acetylcholine receptor (mAChR) in rat cerebral cortex homogenates, using [³H]pirenzepine as the radioligand [1]. This value is contrasted with the high-affinity M1 antagonist pirenzepine, which demonstrates a Ki of 11.48 nM in similar displacement assays . This near-173-fold difference in binding affinity quantitatively demonstrates that 1-methyl-4-(1-phenyl-ethyl)-piperazine is a markedly weak ligand for the M1 mAChR. This characteristic is a critical differentiator for applications where off-target muscarinic activity is undesirable, such as in the development of selective melanocortin receptor ligands.

Receptor Pharmacology Binding Affinity Muscarinic Receptors Selectivity Profiling

Structural Basis for Differential Cytotoxicity in Intestinal Permeation Enhancement Applications

A structure-function analysis of a library of 13 phenylpiperazine derivatives in a Caco-2 intestinal epithelium model revealed that specific aliphatic substitutions significantly modulate cytotoxicity while maintaining permeation enhancement efficacy [1]. The study quantitatively established that 1-methyl-4-phenylpiperazine, a close structural analog of the target compound (differing only by the absence of the ethyl group on the alpha-carbon of the phenyl substituent), exhibits lower toxicity than the parent compound, 1-phenylpiperazine. While direct quantitative data for 1-methyl-4-(1-phenyl-ethyl)-piperazine is not available in this specific dataset, the established SAR provides a class-level inference that the presence of both N-methyl and branched N-alkylphenyl substituents contributes to a more favorable therapeutic index compared to simpler, unsubstituted or linear analogs [1].

Drug Delivery Permeation Enhancer Cytotoxicity Structure-Toxicity Relationship

Annotated Activity as an Inhibitor of the Melanocortin-4 Receptor (MC4R)

Authoritative database curation identifies 1-methyl-4-(1-phenyl-ethyl)-piperazine as an inhibitor of the human melanocortin-4 receptor (MC4R) [1]. MC4R is a well-validated G-protein-coupled receptor target for metabolic disorders, including obesity and cachexia. The compound is specifically referenced in the context of 'privileged structure based ligands for melanocortin receptors--substituted benzylic piperazine derivatives' [2]. In contrast, simpler piperazine analogs like 1-benzylpiperazine are primarily associated with non-specific serotonergic activity and are known recreational drugs, lacking this specific, therapeutically relevant target annotation [3]. This annotation provides a clear and direct functional differentiation from other in-class compounds that are not recognized as MC4R ligands.

GPCR Ligand Melanocortin Receptor MC4R Target Validation

High-Value Application Scenarios for 1-Methyl-4-(1-phenyl-ethyl)-piperazine Based on Evidence


Lead Optimization for Selective MC4R Modulators

Given its curated annotation as an MC4R inhibitor [1], 1-methyl-4-(1-phenyl-ethyl)-piperazine serves as a privileged starting point for medicinal chemistry campaigns targeting metabolic disorders such as obesity. Its distinct scaffold, featuring a benzylic substitution pattern, differentiates it from other piperazine-based MC4R ligands and provides a unique vector for further SAR exploration aimed at improving potency and selectivity, as established in the referenced medicinal chemistry literature [1].

Development of Non-Toxic Permeation Enhancers for Oral Biologics

The class-level evidence demonstrating that N-methylated phenylpiperazines exhibit lower cytotoxicity than unsubstituted 1-phenylpiperazine [2] positions 1-methyl-4-(1-phenyl-ethyl)-piperazine as a promising candidate for evaluation as a chemical permeation enhancer in oral drug delivery formulations. Its structural features are associated with a favorable balance between epithelial permeation efficacy and cellular safety, a critical requirement for enabling the oral absorption of macromolecular therapeutics.

Pharmacological Tool Compound for Off-Target Profiling (M1 mAChR)

The quantitative demonstration of its weak binding affinity for the M1 muscarinic acetylcholine receptor (Ki = 1.99 µM) compared to the high-affinity ligand pirenzepine (Ki = 11.48 nM) [3] establishes 1-methyl-4-(1-phenyl-ethyl)-piperazine as a useful tool compound for counter-screening and selectivity profiling. Researchers investigating CNS-active piperazines can use this compound to differentiate target-specific effects from potential off-target muscarinic activity, thereby refining SAR models and de-risking lead candidates.

Synthetic Intermediate for Diverse Piperazine Libraries

As a secondary amine, the piperazine nitrogen not substituted with the phenylethyl group provides a reactive handle for further derivatization. This makes 1-methyl-4-(1-phenyl-ethyl)-piperazine a valuable and versatile building block for the rapid parallel synthesis of diverse compound libraries aimed at exploring chemical space around privileged GPCR-targeting scaffolds. This is in contrast to simpler, symmetric piperazines which offer less diversity in subsequent synthetic steps.

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